

# in vivo efficacy oxazolidinone prodrugs mouse marmoset TB models

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**Compound Focus:** Oxazolidine, 3,3'-methylenebis[5-methyl-

CAS No.: 66204-44-2

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## Efficacy of Oxazolidinones in Mouse Models

Compound / Prodrug	Active Metabolite	Disease Model	Efficacy Key Findings	Citation
DA-7218 (Prodrug)	DA-7157	Murine actinomycetoma ( <i>Nocardia brasiliensis</i> )	Significantly reduced lesions vs control; more effective than linezolid in stopping lesion development.	[1]
pAZD (Prodrug)	AZD5847	Latent TB ( <i>M. tuberculosis</i> )	Showed only <b>modest activity</b> after 2 months of treatment.	[2]
PNU-100480 (Sutezolid)	(Active itself)	Latent TB ( <i>M. tuberculosis</i> )	Potency <b>significantly greater than linezolid</b> ; effective in combo therapy with rifampin.	[2]
Linezolid (Control)	(Active itself)	Latent TB ( <i>M. tuberculosis</i> )	Effective against latent bacilli; less potent than PNU-100480.	[2]
AM 7359	(Active itself)	Localized MRSA infection	<b>Eightfold more efficacious</b> than linezolid against a linezolid-resistant MRSA strain.	[3]

## Detailed Experimental Protocols

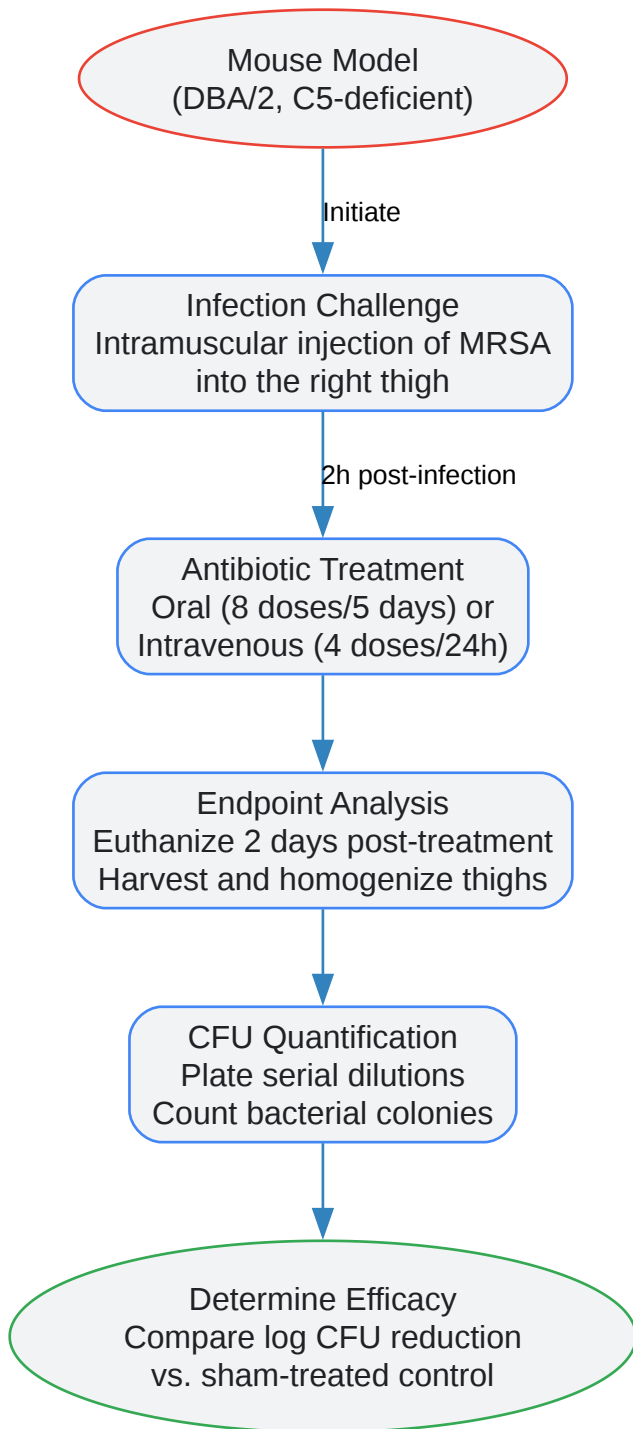
Here is a more detailed look at the methodologies used in the key studies cited above.

### Protocol: Efficacy in a Localized Infection Model (MRSA) [3]

This protocol assessed the efficacy of AM 7359 against methicillin-resistant *Staphylococcus aureus* (MRSA).

- **Mouse Strain:** DBA/2 mice (complement component 5 deficient, increasing susceptibility).
- **Infection Challenge:** Intramuscular injection of MRSA into the right thigh.
- **Dosing Regimen:**
  - **Oral (p.o.):** Treatment at 2, 6, 10, 24, 48, 72, 96, and 120 hours post-infection (eight doses over 5 days).
  - **Intravenous (i.v.):** Treatment at 2, 6, 10, and 24 hours (four doses in 24 hours).
- **Endpoint Measurement:** Mice were euthanized two days after the final antibiotic dose. Thighs were removed, homogenized, and bacterial loads (CFU/thigh) were determined by plating serial dilutions.

The workflow of this animal model study is summarized in the diagram below:



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## Protocol: Efficacy in a Latent TB Model [2]

This study compared oxazolidinones against latent *Mycobacterium tuberculosis* using a streptomycin-starved model.

- **Bacterial Strain:** *M. tuberculosis* 18b (streptomycin-dependent).
- **Generation of Non-replicating Bacilli:** The 18b strain was grown without streptomycin for 2 weeks to induce a non-replicating state (SS18b).
- **Mouse Infection and Treatment:** Mice were infected with SS18b. The tested oxazolidinones were administered for 2 months.
- **Efficacy Assessment:** Bacterial loads in the organs of treated mice were compared to those in untreated controls to determine the drugs' sterilizing activity.

## Key Insights and Comparative Analysis

- **Prodrug Strategy:** The prodrug **DA-7218** was specifically designed with a phosphate group to drastically improve water solubility (150 mg/mL) over its active metabolite, DA-7157, facilitating administration and testing in animal models [1].
- **Spectrum of Activity:** Oxazolidinones are primarily known for their action against Gram-positive bacteria [4]. Their efficacy against mycobacterial infections (like TB and NTM) is an area of active research, with varying results. For example, a 2023 study found that while linezolid and delpazolid could inhibit intracellular *Mycobacterium avium* complex (MAC) growth, they showed no significant anti-MAC effect in a mouse model of pulmonary disease [5].
- **Clinical Context:** The oxazolidinone class shows promise for tackling drug-resistant infections. **Sutezolid (PNU-100480)** is noted for its potent activity against latent TB in mice and a potentially improved safety profile compared to linezolid, making it an attractive drug candidate [2] [6].

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